molecular formula C6H6O2S B3331124 5-Methoxythiophene-3-carbaldehyde CAS No. 78395-10-5

5-Methoxythiophene-3-carbaldehyde

Cat. No.: B3331124
CAS No.: 78395-10-5
M. Wt: 142.18 g/mol
InChI Key: PPIKDLGTJPOEBM-UHFFFAOYSA-N
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Description

5-Methoxythiophene-3-carbaldehyde is an organic compound with the molecular formula C₆H₆O₂S. It is a derivative of thiophene, featuring a methoxy group (-OCH₃) at the 5-position and a formyl group (-CHO) at the 3-position. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxythiophene-3-carbaldehyde typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

    Chemical Reactions Analysis

    Types of Reactions: 5-Methoxythiophene-3-carbaldehyde can undergo various chemical reactions, including:

    • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

    • Reduction: : The aldehyde group can be reduced to form alcohols.

    • Substitution: : The methoxy group can be substituted with other functional groups.

    Common Reagents and Conditions:
    • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Major Products Formed:
    • Oxidation: : 5-Methoxythiophene-3-carboxylic acid

    • Reduction: : 5-Methoxythiophene-3-ol

    • Substitution: : Various substituted thiophenes depending on the nucleophile used

    Scientific Research Applications

    5-Methoxythiophene-3-carbaldehyde is utilized in several scientific research fields:

    • Chemistry: : It serves as an intermediate in the synthesis of more complex thiophene derivatives.

    • Biology: : It is used in the study of biological systems and the development of new drugs.

    • Industry: : It is used in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

    Mechanism of Action

    The mechanism by which 5-Methoxythiophene-3-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

    Comparison with Similar Compounds

    5-Methoxythiophene-3-carbaldehyde is similar to other thiophene derivatives, such as 3-Methylthiophene-2-carbaldehyde and 2-Methoxythiophene-3-carbaldehyde. its unique combination of functional groups gives it distinct chemical properties and reactivity. These differences can be leveraged in various applications, making it a valuable compound in scientific research and industry.

    List of Similar Compounds

    • 3-Methylthiophene-2-carbaldehyde

    • 2-Methoxythiophene-3-carbaldehyde

    • 3-Methoxythiophene-2-carbaldehyde

    Properties

    IUPAC Name

    5-methoxythiophene-3-carbaldehyde
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6O2S/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PPIKDLGTJPOEBM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CS1)C=O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6O2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    142.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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